2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine

Description

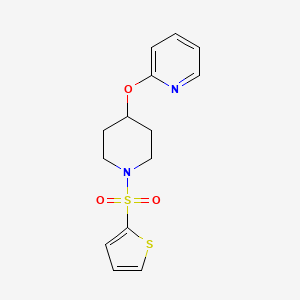

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine is a heterocyclic compound featuring a piperidine core modified with a thiophene-2-sulfonyl group at the nitrogen atom and a pyridine ring linked via an ether bond at the 4-position of the piperidine (Figure 1).

Properties

IUPAC Name |

2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c17-21(18,14-5-3-11-20-14)16-9-6-12(7-10-16)19-13-4-1-2-8-15-13/h1-5,8,11-12H,6-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJJNWDKDGWGQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is introduced via sulfonylation reactions, often using thiophene-2-sulfonyl chloride as a reagent.

Coupling with Pyridine: The final step involves coupling the piperidine derivative with a pyridine derivative, often through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the pyridine or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent. Its ability to interact with various biological targets positions it as a candidate for drug development in the following areas:

- Antiviral Activity : Preliminary studies suggest that this compound may act as an antagonist for the CCR5 receptor, which is essential for HIV entry into host cells. By blocking this receptor, the compound could inhibit viral replication, indicating its potential in antiviral therapies targeting HIV infections .

- Antimicrobial Properties : The compound has shown promise in preliminary tests for antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents .

- Anticancer Applications : Research indicates that compounds with similar structures exhibit anticancer properties. The unique functional groups in 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine may confer similar effects, warranting further investigation into its efficacy against various cancer cell lines .

Biological Research

In biological studies, the compound's interactions at the molecular level are critical for understanding its mechanism of action:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, contributing to its potential as a therapeutic agent. For instance, studies on related compounds have demonstrated enzyme inhibition leading to reduced tumor growth in preclinical models .

- Synergistic Effects : Investigations into drug combinations involving this compound may reveal synergistic effects that enhance therapeutic efficacy against resistant strains of pathogens or cancer cells .

Industrial Applications

Beyond medicinal uses, this compound may find applications in material science:

- Material Development : The unique chemical structure allows for potential applications in developing new materials with specific properties such as conductivity or reactivity. This could lead to advancements in organic electronics or other industrial applications .

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds structurally related to this compound:

- Antiviral Research : A study demonstrated that compounds targeting the CCR5 receptor significantly reduced viral loads in infected cell models, suggesting similar outcomes could be expected from this compound .

- Anticancer Efficacy : In vitro studies showed that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential use as an anticancer agent .

- Combination Therapies : Research on drug combinations has revealed that using this compound alongside established therapies can enhance overall efficacy and reduce side effects, particularly in cancer treatment protocols .

Mechanism of Action

The mechanism of action of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene sulfonyl group may play a key role in binding to these targets, while the piperidine and pyridine rings contribute to the overall stability and specificity of the interaction. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Sulfonyl Linkages

The closest analogs to 2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine are piperidine-sulfonyl derivatives with variations in substituents (Table 1).

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Sulfonyl Substituent Effects :

- The target compound’s thiophene-2-sulfonyl group is unique compared to aryl-sulfonyl groups in analogs (e.g., trifluoromethylphenyl in 6m). Thiophene’s electron-rich nature may enhance π-stacking interactions, while bulky groups like trifluoromethyl improve metabolic stability .

- Dichlorophenyl (6n) and methoxyphenyl (6o) substituents modulate lipophilicity, impacting membrane permeability .

Physicochemical Properties :

- Melting points of analogs (108–114°C) suggest moderate crystallinity, likely influenced by sulfonyl group polarity. The target compound’s melting point is unreported but may align with this range.

Functional Analogues with Thiophene-Pyridine Hybrids

Other thiophene-pyridine hybrids, though structurally distinct, share pharmacological relevance:

Table 2: Functional Analogues

Key Observations :

- Pyrimidine vs. Piperidine Cores : Pyrimidine-based compounds (e.g., ) often exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, whereas piperidine derivatives (e.g., target compound) prioritize conformational flexibility.

- Thiophene Positioning : The ethynyl-linked thiophene in may enhance electronic conjugation compared to the sulfonyl linkage in the target compound.

Biological Activity

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine, a compound with the CAS number 1421500-79-9, has garnered attention in medicinal chemistry due to its potential biological activities. Its structure combines a pyridine ring with a piperidine moiety and a thiophene sulfonyl group, suggesting possible interactions with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features several functional groups:

- Pyridine : A six-membered aromatic ring that is often involved in biological activity.

- Piperidine : A saturated six-membered ring that can influence pharmacological properties.

- Thiophene Sulfonyl Group : This moiety may enhance binding affinity to target proteins.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes and receptors. The thiophene sulfonyl group likely plays a significant role in binding to these targets, while the piperidine and pyridine rings contribute to the overall stability and specificity of the interaction. Preliminary studies suggest that this compound may modulate cellular signaling pathways by inhibiting certain enzymes or receptors .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

In vitro studies have shown promising antimicrobial properties. The compound's derivatives have been evaluated for their minimum inhibitory concentration (MIC) against various pathogens. For instance, compounds related to this structure demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 0.22 to 0.25 μg/mL .

Anticancer Potential

The compound is under investigation for its anticancer properties. It has been noted for its ability to inhibit specific kinases involved in cancer cell growth and survival. For example, compounds structurally similar to this compound have shown inhibitory effects on GSK-3β, a kinase implicated in numerous cancer pathways .

Case Studies

Several studies have explored the effects of this compound on different cell lines:

- Cell Viability Assays : In assays using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), certain derivatives exhibited no significant cytotoxicity at concentrations up to 10 µM. This suggests a favorable safety profile for further development .

- Inhibition of Hyperphosphorylation : Studies demonstrated that some derivatives could effectively inhibit okadaic acid-induced hyperphosphorylation, indicating potential therapeutic applications in neurodegenerative diseases .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.